
2,6-Dicyclopentylaniline
Overview
Description
2,6-Dicyclopentylaniline is an organic compound with the molecular formula C16H23N. It is characterized by the presence of two cyclopentyl groups attached to the benzene ring at the 2 and 6 positions, along with an amino group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dicyclopentylaniline typically involves the alkylation of aniline with cyclopentyl halides under basic conditions. One common method is the reaction of aniline with cyclopentyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dicyclopentylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, sulfonyl chlorides, acyl chlorides.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or reduced derivatives.
Substitution: Functionalized benzene derivatives.
Scientific Research Applications
2,6-Dicyclopentylaniline is a chemical compound with the molecular formula . While the provided search results do not offer an exhaustive list of applications for this compound, they do highlight its role in certain chemical processes, particularly in catalysis.
Catalysis
- Cobalt-Catalyzed Cycloadditions : this compound is a component in the synthesis of bis(imino)pyridine cobalt dinitrogen compounds, which act as precatalysts in intramolecular $$2π + 2π] cycloaddition reactions of α,ω-dienes . The steric bulk of the cyclopentyl groups at the 2- and 6- positions of the N-arylimino substituents significantly influences the catalytic performance, enabling higher rates of cycloaddition .
- (CPDI)CoN2 Synthesis: this compound is used to synthesize ( C 5H9PDI)CoN 2( CPDI = 2,6-bis{1-[ 5H 9 N-(2,6-dicyclopentylphenyl)imino]ethyl}pyridine), which shows promising catalytic activity .
Table 1: Substituent Effects on Cycloaddition Conversion Time
Entry | Catalyst | Time (h) to >98% Conversion |
---|---|---|
1 | (iPrPDI)CoN 2 (1) | 8 |
2 | (TricPDI)CoN 2 (2) | 1 |
3 | (EtPDI)CoN 2 (3) | 44 |
4 | (MePDI)CoN 2 (4) | 60 |
5 | (iPrEtPDI)CoN 2 (5) | >72 (41% conversion) |
6 | (iPriPrPDI)CoN 2 (6) | >72 (7% conversion) |
7 | 4-pyrr-(iPrPDI)CoN 2 (7) | 36 |
- The table illustrates the impact of different substituents on the conversion time in cycloaddition reactions, highlighting the effectiveness of the cyclopentyl-substituted precatalyst 2 .
Challenges in Synthesis
Mechanism of Action
The mechanism of action of 2,6-Dicyclopentylaniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various biological molecules, influencing their activity. Additionally, the cyclopentyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity. These interactions can modulate enzymatic activities, receptor functions, and cellular signaling pathways .
Comparison with Similar Compounds
- 2,6-Dimethylaniline
- 2,6-Diethyl-aniline
- 2,6-Dicyclohexylaniline
Comparison: 2,6-Dicyclopentylaniline is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties compared to other similar compounds. For instance, 2,6-Dimethylaniline and 2,6-Diethyl-aniline have smaller alkyl groups, resulting in different reactivity and interaction profiles. 2,6-Dicyclohexylaniline, on the other hand, has bulkier cyclohexyl groups, leading to variations in steric hindrance and molecular interactions .
Biological Activity
2,6-Dicyclopentylaniline is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with cyclopentyl groups. The compound can be synthesized using palladium-catalyzed reactions, which provide high yields and purity levels. For instance, one study reported the successful synthesis through a specific palladium catalyst under controlled conditions, yielding the target compound with significant efficiency .
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, including its potential as an antiviral agent and its effects on enzyme inhibition. Notably, compounds bearing cycloalkyl substituents have shown moderate to good activity against viruses such as HIV-1 .
Antiviral Activity
A study highlighted that derivatives similar to this compound exhibited antiviral properties against HIV-1. The presence of cycloalkyl groups was crucial for enhancing the anti-HIV activity compared to other structural variants .
Compound | Activity (ED50) | Virus Type |
---|---|---|
2'-deoxy-2-chloro-N6-cycloheptyl-1-deazaadenosine | 0.2 µM | HIV-1 |
This compound | Moderate | HIV-1 (similar derivatives) |
Enzyme Inhibition
In addition to its antiviral properties, this compound has been investigated for its ability to inhibit specific enzymes. For example, studies have shown that related compounds can inhibit adenosine deaminase (ADA), which is involved in nucleotide metabolism and is a target for antiviral therapies .
Case Study 1: Antiviral Efficacy
A detailed investigation into the antiviral efficacy of this compound derivatives revealed that modifications at the N6 position significantly influenced their activity against HIV-1. The research demonstrated that certain structural features led to enhanced selectivity and potency against the virus.
Case Study 2: Enzyme Interaction
Another case study focused on the interaction of this compound with ADA. The findings indicated that while some derivatives were potent inhibitors of ADA, their antiviral efficacy did not correlate directly with this inhibition. This highlights the complexity of drug design where multiple mechanisms may contribute to overall biological activity .
Properties
IUPAC Name |
2,6-dicyclopentylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c17-16-14(12-6-1-2-7-12)10-5-11-15(16)13-8-3-4-9-13/h5,10-13H,1-4,6-9,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIPZQFILTYQLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C(=CC=C2)C3CCCC3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478869 | |
Record name | Benzenamine, 2,6-dicyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67330-67-0 | |
Record name | Benzenamine, 2,6-dicyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67330-67-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.